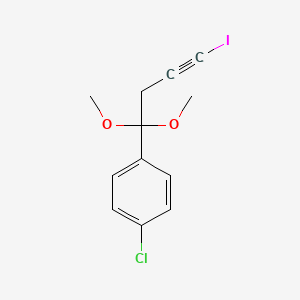
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is an organic compound with the molecular formula C12H12ClIO2. It is a derivative of benzene, featuring both chloro and iodo substituents along with a dimethoxybutynyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene typically involves multi-step organic reactions. One common method is the coupling of 1-chloro-4-iodobenzene with a suitable alkyne derivative under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene can undergo various types of chemical reactions:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by another aryl or vinyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like DMF.
Major Products
The major products formed depend on the type of reaction. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or vinyl derivative of the original compound .
Scientific Research Applications
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene has several applications in scientific research:
Medicine: Could be used in the synthesis of pharmaceutical intermediates, although detailed studies are limited.
Industry: May find use in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action for 1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene in chemical reactions typically involves the activation of the chloro and iodo groups. In coupling reactions, the palladium catalyst facilitates the formation of a new carbon-carbon bond by oxidative addition, transmetalation, and reductive elimination steps . The molecular targets and pathways involved in biological systems are not well-characterized.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-iodobenzene: Similar structure but lacks the dimethoxybutynyl group.
4-Chloroiodobenzene: Another name for 1-Chloro-4-iodobenzene.
1-Chloro-4-(4-iodo-1,1-dimethoxy-3-butynyl)benzene: A closely related compound with slight structural variations.
Uniqueness
1-Chloro-4-(4-iodo-1,1-dimethoxybut-3-yn-1-yl)benzene is unique due to the presence of both chloro and iodo substituents along with a dimethoxybutynyl group. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound in synthetic organic chemistry .
Properties
CAS No. |
61886-37-1 |
|---|---|
Molecular Formula |
C12H12ClIO2 |
Molecular Weight |
350.58 g/mol |
IUPAC Name |
1-chloro-4-(4-iodo-1,1-dimethoxybut-3-ynyl)benzene |
InChI |
InChI=1S/C12H12ClIO2/c1-15-12(16-2,8-3-9-14)10-4-6-11(13)7-5-10/h4-7H,8H2,1-2H3 |
InChI Key |
NLCMTABROHQYGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(CC#CI)(C1=CC=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















